molecular formula C18H27NO11 B014510 Papbl CAS No. 17691-02-0

Papbl

Cat. No.: B014510
CAS No.: 17691-02-0
M. Wt: 433.4 g/mol
InChI Key: OCHWUNNDLIWPAO-MUKCROHVSA-N
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Description

Papbl, also known as this compound, is a useful research compound. Its molecular formula is C18H27NO11 and its molecular weight is 433.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Palbociclib primarily targets Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases, in combination with Cyclin D, are key regulators of the cell cycle, driving the progression from the G1 (growth) phase to the S (synthesis) phase .

Mode of Action

Palbociclib inhibits CDK4/6, preventing them from partnering with Cyclin D . This action halts the phosphorylation of the retinoblastoma protein (Rb), a crucial step for the cell to pass the G1 checkpoint and commit to division . By inhibiting CDK4/6, Palbociclib ensures that the Cyclin D-CDK4/6 complex cannot aid in phosphorylating Rb, preventing the cell from exiting G1 and proceeding through the cell cycle .

Biochemical Pathways

The primary biochemical pathway affected by Palbociclib is the cell cycle . By inhibiting CDK4/6, Palbociclib disrupts the normal cell cycle progression, specifically blocking the transition from the G1 phase to the S phase .

Pharmacokinetics

Palbociclib is taken orally and has a bioavailability of 46% . It is metabolized in the liver by CYP3A and SULT2A1 enzymes and through glucuronidation . The elimination half-life is approximately 29 hours, and it is excreted 74% in feces and 18% in urine .

Result of Action

The inhibition of CDK4/6 by Palbociclib results in a halt in cell cycle progression . This prevents the proliferation of cancer cells, thereby slowing the growth of HR-positive, HER2-negative breast cancers .

Action Environment

The efficacy and stability of Palbociclib can be influenced by various environmental factors. For instance, the presence of CYP3A inhibitors or inducers can affect the metabolism of Palbociclib, altering its effectiveness . Additionally, patient-specific factors, such as organ function and genetic variations, can also impact the drug’s action.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHWUNNDLIWPAO-MUKCROHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938869
Record name 4-Aminophenyl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17691-02-0
Record name 4-Aminophenyl beta-lactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017691020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenyl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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